D21-2393
D21-2393
D21-2393 is known as Edoxaban 4-Carboxylic Acid. Subjects received a single-oral-dose of edoxaban 30-90 mg in each study occasion under fasting condition. Serial blood samples were collected to measure the plasma concentrations of edoxaban and its major active metabolite D21-2393. Meanwhile, PT, INR, aPTT were measured pre- and post-dose. Safety was assessed. The effects of edoxaban on all pharmacodynamic biomarkers were concentration-dependent and linearly-correlated to plasma level of the compound. Minor bleeding was the most commonly reported adverse events.
Brand Name:
Vulcanchem
CAS No.:
834919-19-6
VCID:
VC0524855
InChI:
InChI=1S/C22H25ClN6O5S/c1-29-7-6-14-16(10-29)35-21(27-14)20(32)26-15-8-11(22(33)34)2-4-13(15)25-18(30)19(31)28-17-5-3-12(23)9-24-17/h3,5,9,11,13,15H,2,4,6-8,10H2,1H3,(H,25,30)(H,26,32)(H,33,34)(H,24,28,31)/t11-,13-,15+/m0/s1
SMILES:
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)O
Molecular Formula:
C22H25ClN6O5S
Molecular Weight:
520.99
D21-2393
CAS No.: 834919-19-6
Inhibitors
VCID: VC0524855
Molecular Formula: C22H25ClN6O5S
Molecular Weight: 520.99
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 834919-19-6 |
---|---|
Product Name | D21-2393 |
Molecular Formula | C22H25ClN6O5S |
Molecular Weight | 520.99 |
IUPAC Name | (1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C22H25ClN6O5S/c1-29-7-6-14-16(10-29)35-21(27-14)20(32)26-15-8-11(22(33)34)2-4-13(15)25-18(30)19(31)28-17-5-3-12(23)9-24-17/h3,5,9,11,13,15H,2,4,6-8,10H2,1H3,(H,25,30)(H,26,32)(H,33,34)(H,24,28,31)/t11-,13-,15+/m0/s1 |
Standard InChIKey | QPYMJNYAASVNAP-CORIIIEPSA-N |
SMILES | CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)O |
Appearance | Solid powder |
Description | D21-2393 is known as Edoxaban 4-Carboxylic Acid. Subjects received a single-oral-dose of edoxaban 30-90 mg in each study occasion under fasting condition. Serial blood samples were collected to measure the plasma concentrations of edoxaban and its major active metabolite D21-2393. Meanwhile, PT, INR, aPTT were measured pre- and post-dose. Safety was assessed. The effects of edoxaban on all pharmacodynamic biomarkers were concentration-dependent and linearly-correlated to plasma level of the compound. Minor bleeding was the most commonly reported adverse events. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | EDOXABAN-19;Edoxaban-19;Edoxaban M4;Edoxaban impurity Q;Edoxaban M4 metabolite;Edoxaban 4-Carboxylic Acid;(1S,3R,4S)-4-(2-((5-chloropyridin- 2-yl)amino)-2-oxoacetamido)-3-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexane-1-carboxylic acid;Edoxaban impurity 10/Edoxaban 4-Carboxylic Acid/(1S,3R,4S)-4-[[2-[(5-Chloro-2-pyridinyl)amino]-2-oxoacetyl]amino]-3-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexanecarboxylic Acid |
Reference | 1: Chen X, Liu D, Wu Y, Song H, Liu Y, Jiang J, Hu P. A single-dose study investigating the pharmacokinetics and pharmacodynamics of edoxaban at 30-90 mg in healthy Chinese volunteers. Xenobiotica. 2017 Jul;47(7):592-599. doi: 10.1080/00498254.2016.1207825. Epub 2016 Aug 25. PubMed PMID: 27560456. 2: Chen X, Liu D, Wu Y, Liu Y, Song H, Jiang J, Hu P. A single and multiple postprandial dose study investigating the pharmacokinetics and pharmacodynamics of edoxaban in healthy Chinese volunteers . Int J Clin Pharmacol Ther. 2017 Mar;55(3):256-263. doi: 10.5414/CP202737. PubMed PMID: 28025966. |
PubChem Compound | 59676899 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume